molecular formula C20H28Cl2N2O5 B008720 (+-)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid CAS No. 111106-29-7

(+-)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid

Cat. No. B008720
M. Wt: 447.3 g/mol
InChI Key: OOAHJPSFFMFEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+-)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of (+-)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid is not fully understood. However, it has been suggested that it may work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation.

Biochemical And Physiological Effects

(+-)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects in animal studies.

Advantages And Limitations For Lab Experiments

One of the advantages of (+-)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid is that it has been found to be relatively stable in vitro. This makes it suitable for use in lab experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on (+-)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid. One direction is to study its potential use as an anticancer agent in humans. Another direction is to study its potential use as an anti-inflammatory agent in humans. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects.

Synthesis Methods

The synthesis of (+-)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid involves a series of chemical reactions. The first step involves the reaction of 3,4-dichlorobenzoyl chloride with N-protected glycine to produce N-protected 3,4-dichlorobenzoyl glycine. The second step involves the reaction of N-protected 3,4-dichlorobenzoyl glycine with 3-methoxypropylamine and pentylamine to produce the desired compound.

Scientific Research Applications

(+-)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid has been studied extensively for its potential applications in various fields. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal studies.

properties

CAS RN

111106-29-7

Product Name

(+-)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid

Molecular Formula

C20H28Cl2N2O5

Molecular Weight

447.3 g/mol

IUPAC Name

3-[(3,4-dichlorobenzoyl)amino]-4-[3-methoxypropyl(pentyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C20H28Cl2N2O5/c1-3-4-5-9-24(10-6-11-29-2)20(28)17(13-18(25)26)23-19(27)14-7-8-15(21)16(22)12-14/h7-8,12,17H,3-6,9-11,13H2,1-2H3,(H,23,27)(H,25,26)

InChI Key

OOAHJPSFFMFEKA-UHFFFAOYSA-N

SMILES

CCCCCN(CCCOC)C(=O)C(CC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

synonyms

(+-)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4 -oxobutanoic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.